Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Overview
Description
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a useful research compound. Its molecular formula is C11H12BrFO3 and its molecular weight is 291.11 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse research sources, case studies, and data tables.
This compound belongs to the class of benzoic acid esters, characterized by the presence of halogen and ethoxy substituents. The presence of these groups can significantly influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of fluorinated benzoates have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA gyrase activity, which is critical for bacterial replication .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Similar derivatives | K. pneumoniae | 8 µg/mL |
Cytotoxicity and Cancer Research
The potential cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation through apoptosis induction. The compound's structure allows it to interact with specific cellular pathways involved in cancer cell survival and growth.
Case Study:
In a study involving human leukemia cells, this compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control treatments . The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to bind to specific targets within cells. Molecular docking studies have suggested that this compound can effectively bind to enzymes involved in metabolic pathways critical for cancer cell survival, such as thymidylate synthase and dihydrofolate reductase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. Variations in substituent groups can lead to significant changes in potency and selectivity against various biological targets.
Substituent | Effect on Activity |
---|---|
Ethoxy group | Enhances solubility and bioavailability |
Bromine atom | Increases antibacterial activity |
Fluorine atom | Modulates interaction with target enzymes |
Properties
IUPAC Name |
ethyl 4-bromo-5-ethoxy-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-3-15-10-5-7(11(14)16-4-2)9(13)6-8(10)12/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPJFQDLSFPLJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)OCC)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212539 | |
Record name | Benzoic acid, 4-bromo-5-ethoxy-2-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1694637-08-5 | |
Record name | Benzoic acid, 4-bromo-5-ethoxy-2-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1694637-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-5-ethoxy-2-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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